5,5-dimethyl-15-pyrrolidin-1-yl-6-oxa-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11,13,15-hexaene
Description
The compound 5,5-dimethyl-15-pyrrolidin-1-yl-6-oxa-17-thia-2,12,14-triazatetracyclo[8.7.0.0³,⁸.0¹¹,¹⁶]heptadeca-1,3(8),9,11,13,15-hexaene is a highly complex heterocyclic molecule featuring a fused tetracyclic scaffold. Its structure includes:
- Heteroatoms: One oxygen (6-oxa), one sulfur (17-thia), and three nitrogen atoms (2,12,14-triaza).
- Substituents: Two methyl groups at position 5 and a pyrrolidin-1-yl moiety at position 13.
- Ring system: A bridged tetracyclic framework with fused imidazole, pyrimidine, and thiophene-like rings.
Properties
IUPAC Name |
5,5-dimethyl-15-pyrrolidin-1-yl-6-oxa-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11,13,15-hexaene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4OS/c1-18(2)8-13-11(9-23-18)7-12-14-15(24-17(12)21-13)16(20-10-19-14)22-5-3-4-6-22/h7,10H,3-6,8-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKLOFKYQNAUVPE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=NC3=C(C=C2CO1)C4=C(S3)C(=NC=N4)N5CCCC5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-dimethyl-15-pyrrolidin-1-yl-6-oxa-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11,13,15-hexaene involves multiple steps, typically starting with the preparation of the pyrrolidine and oxathia triazine precursors. These precursors undergo cyclization reactions under controlled conditions to form the tetracyclic core. The reaction conditions often include the use of strong acids or bases, elevated temperatures, and inert atmospheres to ensure the desired product yield.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions. The goal is to achieve a cost-effective and efficient production process suitable for large-scale applications.
Chemical Reactions Analysis
Types of Reactions
5,5-dimethyl-15-pyrrolidin-1-yl-6-oxa-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11,13,15-hexaene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at specific sites on the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substituting agents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
5,5-dimethyl-15-pyrrolidin-1-yl-6-oxa-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11,13,15-hexaene has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antipromastigote activity, particularly in the treatment of leishmaniasis.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5,5-dimethyl-15-pyrrolidin-1-yl-6-oxa-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11,13,15-hexaene involves its interaction with molecular targets such as enzymes or receptors. For instance, it has been shown to fit well in the active site of the LmPTR1 enzyme, characterized by strong hydrophobic interactions and lower binding free energy . This interaction can inhibit the enzyme’s activity, leading to therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
13-Methoxy-7-thia-3,9,17-triazatetracyclo[8.7.0.0³,⁸.0¹¹,¹⁶]heptadeca-1(10),8,11(16),12,14-pentaen-2-one ()
This compound shares a nearly identical tetracyclic backbone but differs in substituents and heteroatom arrangement:
- Key similarities :
- Tetracyclic core with sulfur (7-thia) and nitrogen atoms.
- Bridged ring system (8.7.0.0³,⁸.0¹¹,¹⁶).
- Key differences :
- Substituents: A methoxy group at position 13 vs. the target compound’s dimethyl and pyrrolidinyl groups.
- Heteroatom positions: Contains one fewer nitrogen (3,9,17-triaza vs. 2,12,14-triaza).
- Functional groups: A ketone (2-one) vs. the target’s unsaturated hexaene system.
Implications : The methoxy group may enhance solubility, while the pyrrolidinyl group in the target compound could improve binding affinity to chiral targets .
Thiazolo[3,2-a]pyrimidine Derivatives ()
Examples include (2Z)-2-(2,4,6-trimethylbenzylidene)-3,5-dihydro-7-(5-methylfuran-2-yl)-3,5-dioxo-2H-thiazolo[3,2-a]pyrimidine-6-carbonitrile (11a) and related analogs.
- Key similarities :
- Sulfur (thia) and nitrogen (triaza) atoms in fused rings.
- Use of aromatic aldehydes in synthesis (e.g., benzylidene groups).
- Key differences: Simpler bicyclic (thiazolo-pyrimidine) vs. tetracyclic framework. Substituents: Methylfuran and cyano groups vs. pyrrolidinyl and dimethyl groups. Functional groups: Carbonitrile and ketones vs. unsaturated hexaene.
Synthesis Comparison : These derivatives are synthesized via condensation with chloroacetic acid and aldehydes in acetic anhydride , whereas the target compound likely requires multi-step heterocyclic assembly.
Imidazo[1,2-c]pyrazolo[4,3-e]pyrimidine-5-thione ()
This tricyclic compound exemplifies heterocyclic assembly strategies:
- Key similarities :
- Nitrogen-rich fused rings (imidazole, pyrazole, pyrimidine).
- Use of carbon disulfide to introduce sulfur.
- Key differences :
- Tricyclic vs. tetracyclic structure.
- Thione (C=S) group vs. thia (S) in the target compound.
Functional Impact : The thione group may confer redox activity, while the target’s sulfur is integrated into the ring system, enhancing stability .
Pyrimido[2,1-b]quinazoline Derivatives ()
Example: 6,11-Dihydro-2-(5-methylfuran-2-yl)-4,6-dioxo-4H-pyrimido[2,1-b]quinazoline-3-carbonitrile (12).
- Key similarities :
- Fused pyrimidine and quinazoline rings.
- Use of thiouracil derivatives in synthesis.
- Key differences :
- Bicyclic system with a ketone vs. tetracyclic unsaturated system.
- Substituents: Methylfuran vs. pyrrolidinyl.
Structural and Functional Data Comparison
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
